An In-depth Technical Guide to the Synthesis and Purification of HO-PEG3-(CH2)6-Cl
An In-depth Technical Guide to the Synthesis and Purification of HO-PEG3-(CH2)6-Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of HO-PEG3-(CH2)6-Cl, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery systems. The following sections detail the chemical and physical properties of the reactants and the final product, a robust synthetic protocol based on the Williamson ether synthesis, and a detailed purification procedure.
Physicochemical Data
A thorough understanding of the properties of all chemical entities is crucial for successful synthesis, purification, and characterization.
Table 1: Physicochemical Properties of Reactants
| Property | Triethylene Glycol | 1-Bromo-6-chlorohexane | Sodium Hydride (60% in mineral oil) |
| CAS Number | 112-27-6 | 629-07-2 | 7646-69-7 |
| Molecular Formula | C₆H₁₄O₄ | C₆H₁₂BrCl | NaH |
| Molecular Weight | 150.17 g/mol | 200.52 g/mol | 24.00 g/mol |
| Appearance | Colorless, viscous liquid | Colorless to light yellow liquid | Gray to white powder |
| Density | 1.124 g/mL | 1.34 g/mL | 1.38 g/cm³ |
| Boiling Point | 285 °C | 205-207 °C | Decomposes at 800 °C |
| Melting Point | -7 °C | -43 °C | 800 °C (decomposes) |
| Solubility | Miscible with water and most organic solvents. | Insoluble in water, soluble in common organic solvents. | Reacts violently with water. |
Table 2: Physicochemical Properties of HO-PEG3-(CH2)6-Cl
| Property | Value |
| Chemical Name | 1-(6-chlorohexyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane |
| CAS Number | 1355955-95-1[1] |
| Molecular Formula | C₁₂H₂₅ClO₄ |
| Molecular Weight | 268.78 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Purity (typical) | ≥95% |
Synthesis of HO-PEG3-(CH2)6-Cl via Williamson Ether Synthesis
The synthesis of HO-PEG3-(CH2)6-Cl is achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide. In this procedure, the sodium salt of triethylene glycol is reacted with 1-bromo-6-chlorohexane. Using a large excess of triethylene glycol favors the formation of the desired mono-alkylated product over the di-alkylated byproduct.
Experimental Protocol
Materials:
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Triethylene glycol (TEG)
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1-Bromo-6-chlorohexane
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Silica (B1680970) gel for column chromatography
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Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
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Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous THF (100 mL).
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Deprotonation of Triethylene Glycol: Triethylene glycol (5 equivalents) is added to the THF. The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide.
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Addition of Alkyl Halide: 1-Bromo-6-chlorohexane (1 equivalent) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature over 30 minutes.
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Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine (50 mL).
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of HO-PEG3-(CH2)6-Cl
The crude product is purified by flash column chromatography on silica gel to isolate the desired HO-PEG3-(CH2)6-Cl from unreacted starting materials and the di-substituted byproduct.
Experimental Protocol
Materials:
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Crude HO-PEG3-(CH2)6-Cl
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
Procedure:
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Column Preparation: A glass column is packed with silica gel in a slurry of hexanes.
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Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of the prepared column.
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Elution: The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient starts with 100% hexanes and gradually increases to 50-70% ethyl acetate. The fractions are collected in test tubes.
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Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions containing the pure product (typically with an Rf value of 0.3-0.5 in 1:1 hexanes:ethyl acetate) are combined.
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Concentration: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified HO-PEG3-(CH2)6-Cl as a colorless to pale yellow oil.
Table 3: Summary of a Typical Synthesis and Purification
| Parameter | Value |
| Scale | 10 mmol (based on 1-bromo-6-chlorohexane) |
| Yield (crude) | ~90% |
| Yield (purified) | 60-70% |
| Purity (by NMR) | >95% |
Characterization Data
The identity and purity of the synthesized HO-PEG3-(CH2)6-Cl can be confirmed by standard analytical techniques.
Table 4: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.75-3.55 (m, 12H, PEG protons), 3.53 (t, J = 6.7 Hz, 2H, -CH₂Cl), 3.46 (t, J = 6.9 Hz, 2H, -OCH₂-), 2.50 (br s, 1H, -OH), 1.78 (p, J = 6.7 Hz, 2H, -CH₂CH₂Cl), 1.58 (p, J = 7.0 Hz, 2H, -OCH₂CH₂-), 1.48-1.35 (m, 4H, -CH₂CH₂CH₂CH₂-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 72.6, 71.3, 70.8, 70.5, 70.3, 61.8, 45.1, 32.5, 29.6, 26.7, 25.5 |
| Mass Spectrometry (ESI+) | m/z: 291.14 [(M+Na)⁺] |
Visualizing the Workflow
To better illustrate the synthesis and purification process, the following diagrams outline the key steps.
Caption: Synthesis and Purification Workflow for HO-PEG3-(CH2)6-Cl.
Caption: Key Reactants and Reaction for the Synthesis.
